2'-Bromo-3',6'-difluorophenacyl bromide
Description
2'-Bromo-3',6'-difluorophenacyl bromide is a brominated acetophenone derivative with fluorine substituents at the 3' and 6' positions of the aromatic ring.
Properties
IUPAC Name |
2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-4(11)1-2-5(12)8(7)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAQZICLPOXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’,6’-difluorophenacyl bromide typically involves the bromination of 3’,6’-difluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-3’,6’-difluorophenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’,6’-difluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
2’-Bromo-3’,6’-difluorophenacyl bromide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’,6’-difluorophenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms enhance the electrophilicity of the phenacyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in the study of reaction mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2'-Bromo-3',6'-difluorophenacyl bromide with structurally related bromo-fluoroacetophenone derivatives. Key differences in substituent positions and molecular properties are highlighted.
Key Observations:
Structural Variations: Fluorine positions (e.g., 3',6' vs. Replacement of bromine with chlorine (e.g., in 2'-Bromo-3',6'-difluorophenacyl chloride) increases molecular weight but may reduce electrophilicity .
Physical Properties: 2,4-Difluorophenacyl bromide is reported as a solid, while other analogs lack explicit data. Fluorine’s electronegativity likely enhances solubility in polar solvents compared to non-fluorinated analogs .
Safety and Handling: Brominated acetophenones are generally corrosive and require PPE (gloves, goggles) due to risks of skin/eye irritation . 2,4-Difluorophenacyl bromide is flagged as flammable, emphasizing the need for controlled storage .
Applications: Fluorinated bromoacetophenones are critical in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .
Biological Activity
2'-Bromo-3',6'-difluorophenacyl bromide is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
2'-Bromo-3',6'-difluorophenacyl bromide is characterized by the presence of bromine and fluorine substituents on a phenacyl moiety. Its molecular formula is C₁₃H₈BrF₂O, and it exhibits properties typical of halogenated aromatic compounds, which often influence their reactivity and biological interactions.
The biological activity of 2'-Bromo-3',6'-difluorophenacyl bromide is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens can enhance the compound's lipophilicity, potentially facilitating its penetration into biological membranes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could influence receptor activity, altering signaling pathways associated with cellular responses.
Biological Activities
Research has indicated several notable biological activities associated with 2'-Bromo-3',6'-difluorophenacyl bromide:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: There is evidence indicating that it may modulate inflammatory responses, potentially useful in treating inflammatory diseases.
- Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Case Studies
-
Antimicrobial Activity Study:
- A study conducted on the efficacy of 2'-Bromo-3',6'-difluorophenacyl bromide against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a potential role in developing new antimicrobial agents.
-
Cytotoxicity in Cancer Cells:
- In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This indicates its potential as a chemotherapeutic agent.
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Inflammation Modulation:
- Research involving murine models of inflammation showed that the administration of 2'-Bromo-3',6'-difluorophenacyl bromide led to a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its utility in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
